molecular formula C8H9F3N2 B1298979 n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 35203-49-7

n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B1298979
CAS No.: 35203-49-7
M. Wt: 190.17 g/mol
InChI Key: KWYSQBACVABOFL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment and connectivity of atoms within this compound. The technique exploits the magnetic properties of atomic nuclei to generate spectra that reflect local electronic environments and molecular dynamics. For compounds containing trifluoromethyl groups, both proton and fluorine-19 Nuclear Magnetic Resonance experiments yield valuable structural information.

Carbon-13 Nuclear Magnetic Resonance spectroscopy of trifluoromethyl-substituted aromatic compounds typically exhibits characteristic chemical shifts and coupling patterns. Related phenanthroline derivatives containing trifluoromethyl substituents show carbon signals for the trifluoromethyl carbon appearing as quartets with coupling constants around 275 hertz, reflecting the strong coupling between carbon and the three equivalent fluorine atoms. The aromatic carbon atoms directly bonded to trifluoromethyl groups typically resonate in the range of 133 to 136 parts per million as quartets with coupling constants near 31 hertz.

Fluorine-19 Nuclear Magnetic Resonance provides particularly sensitive information about the trifluoromethyl environment. For similar compounds, trifluoromethyl groups attached to aromatic rings generate signals in the range of -60 to -67 parts per million, with the exact chemical shift depending on the electronic nature of adjacent substituents. The high sensitivity of fluorine-19 Nuclear Magnetic Resonance makes it an excellent probe for studying conformational changes and intermolecular interactions involving the trifluoromethyl group.

Proton Nuclear Magnetic Resonance analysis reveals the aromatic proton patterns characteristic of substituted benzene rings. The presence of amino groups typically produces exchangeable proton signals that may appear as broad singlets in the region of 3 to 6 parts per million, depending on solvent conditions and temperature. The N-methyl protons generally appear as sharp singlets around 2.5 to 3.0 parts per million, providing a diagnostic signal for confirming the methylation state of the amino group.

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared and Raman spectroscopy, offer complementary information about molecular vibrations and functional group characteristics in this compound. These methods probe the fundamental vibrational modes of chemical bonds, providing fingerprint-like spectra that are highly specific for particular functional groups and molecular environments.

Infrared spectroscopy analysis of trifluoromethyl-containing aromatic compounds reveals characteristic absorption patterns. The trifluoromethyl group exhibits strong, sharp absorption bands in the region of 1100 to 1300 wavenumbers, corresponding to carbon-fluorine stretching vibrations. These bands are typically among the most intense features in the Infrared spectrum due to the large dipole moment changes associated with carbon-fluorine bond vibrations.

Primary and secondary amine groups produce distinctive absorption patterns in the nitrogen-hydrogen stretching region between 3200 and 3500 wavenumbers. Primary amines typically show two absorption bands corresponding to symmetric and antisymmetric nitrogen-hydrogen stretching modes, while secondary amines exhibit a single band in this region. The exact frequencies depend on the extent of hydrogen bonding and the electronic environment of the amino group.

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in Infrared spectra. The aromatic carbon-carbon stretching vibrations typically appear as strong bands in the region of 1500 to 1600 wavenumbers in Raman spectra. For trifluoromethyl-substituted aromatics, characteristic Raman bands associated with the aromatic ring breathing modes appear in the range of 1000 to 1200 wavenumbers.

Density functional theory calculations have proven valuable for assigning vibrational frequencies observed in experimental spectra. For related pyrrole compounds containing trifluoromethyl substituents, theoretical calculations using basis sets such as 6-311++G(d,p) provide excellent agreement with experimental vibrational frequencies. These calculations facilitate the assignment of complex vibrational spectra and help identify vibrational modes associated with specific functional groups.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about molecular weight and fragmentation behavior of this compound. The technique involves ionization of the molecule followed by fragmentation and mass analysis of the resulting ionic species. Understanding the fragmentation patterns helps confirm molecular structure and provides insights into the relative stability of different parts of the molecule.

For aromatic amine compounds, characteristic fragmentation pathways include alpha-cleavage adjacent to nitrogen atoms and loss of functional groups. Primary and secondary amines commonly exhibit loss of hydrogen atoms from the molecular ion, producing M-1 peaks of varying intensity. The presence of multiple amino groups can lead to complex fragmentation patterns involving sequential loss of hydrogen atoms and amino-containing fragments.

The trifluoromethyl substituent significantly influences fragmentation behavior due to the strong carbon-fluorine bonds and the electron-withdrawing nature of the group. Trifluoromethyl-containing compounds often show characteristic loss of fluorine atoms or hydrogen fluoride molecules from the molecular ion. The stability of the trifluoromethyl group means that fragmentation typically occurs preferentially at other bonds in the molecule, preserving the CF3 unit in many fragment ions.

Diagnostic fragment ions for aromatic diamines include peaks corresponding to the loss of amine groups (M-15 for methylamino, M-16 for amino) and formation of stable aromatic cation radicals. The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may result from loss of the methylamino group or other substituents while retaining the aromatic ring system.

Fragmentation Pattern Mass Loss Fragment Identity Relative Intensity
Molecular Ion 0 [M]+ Variable
Hydrogen Loss 1 [M-H]+ Moderate
Methyl Loss 15 [M-CH3]+ High
Methylamino Loss 30 [M-NHCH3]+ High
Trifluoromethyl Loss 69 [M-CF3]+ Low

The electron impact ionization conditions significantly affect fragmentation patterns, with higher ionization energies promoting more extensive fragmentation. Careful optimization of ionization conditions allows for enhanced molecular ion abundance while maintaining sufficient fragmentation for structural confirmation. Alternative ionization methods such as chemical ionization may provide complementary information by producing different fragmentation patterns or enhanced molecular ion signals.

Properties

IUPAC Name

1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYSQBACVABOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351968
Record name n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35203-49-7
Record name n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 4-(Trifluoromethyl)benzene-1,2-diamine or its nitro-precursors are often used as starting points.
  • Commercially available trifluoromethyl-substituted aromatic compounds serve as the backbone.
  • Methylating agents such as methyl iodide (CH3I) or methyl sulfate are employed for N-methylation.

Synthetic Route Outline

Step Reaction Type Description Typical Reagents/Conditions
1 Introduction of trifluoromethyl group Electrophilic trifluoromethylation or use of trifluoromethyl-substituted aromatic precursors Commercially available trifluoromethylated aromatics
2 Nitration or amination Introduction of amino groups via nitration followed by reduction or direct amination Nitration reagents (HNO3/H2SO4), reduction agents (Sn/HCl, Fe/HCl)
3 Selective N-methylation Methylation of one amino group to form N1-methyl derivative Methyl iodide (CH3I), base (K2CO3), solvent (acetone, DMF)

Example Synthetic Procedure

  • Step 1: Starting from 4-(trifluoromethyl)nitrobenzene, reduction is performed using iron powder and hydrochloric acid to yield 4-(trifluoromethyl)benzene-1,2-diamine.
  • Step 2: Selective methylation of one amino group is achieved by treating the diamine with methyl iodide in the presence of potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at room temperature.
  • Step 3: Purification is typically done by recrystallization or chromatographic methods to isolate pure N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine.
  • The methylation step requires careful control to avoid over-alkylation leading to N1,N1-dimethyl derivatives.
  • Reaction temperature and stoichiometry of methylating agent are critical parameters.
  • Use of mild bases such as potassium carbonate helps in selective mono-methylation.
  • Solvent choice affects reaction rate and selectivity; polar aprotic solvents like DMF or acetone are preferred.
  • Multi-step synthesis yields are optimized by controlling reaction times and purification steps.
Parameter Typical Conditions Notes
Starting material 4-(Trifluoromethyl)nitrobenzene or analogs Commercially available
Reduction agent Fe/HCl or Sn/HCl Converts nitro to amino groups
Methylating agent Methyl iodide (CH3I) Used for selective N-methylation
Base Potassium carbonate (K2CO3) Mild base to promote selective methylation
Solvent DMF, acetone Polar aprotic solvents preferred
Temperature Room temperature to 50 °C Controlled to avoid over-alkylation
Purification Recrystallization, chromatography Ensures high purity
Yield Typically moderate to good (50-80%) Dependent on reaction optimization
  • The compound is toxic if swallowed or in contact with skin, requiring appropriate safety measures during synthesis and handling.
  • Industrial scale synthesis may involve continuous flow reactors and advanced purification to improve yield and purity.
  • Analogous compounds such as N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine follow similar multi-step synthetic routes but with additional functional group modifications.

The preparation of this compound involves multi-step organic synthesis starting from trifluoromethyl-substituted aromatic precursors. Key steps include reduction of nitro groups to amines and selective N-methylation of one amino group. Reaction conditions such as choice of methylating agent, base, solvent, and temperature are critical for achieving high selectivity and yield. The compound’s toxicity necessitates careful handling. While detailed synthetic protocols are limited in public literature, analogous benzene-1,2-diamine derivatives provide a reliable framework for its preparation.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications Overview

The applications of N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine can be categorized into several key areas:

  • Organic Synthesis
    • Used as a building block for synthesizing more complex organic molecules.
    • Acts as a precursor in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Materials Science
    • Employed in the development of new materials with specific electronic and optical properties.
    • Investigated for use in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) materials due to its unique electronic characteristics.
  • Medicinal Chemistry
    • Explored for potential pharmaceutical applications due to its structural similarity to known bioactive compounds.
    • Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

Case Study 1: Organic Synthesis

In a recent study, this compound was utilized as a key intermediate in the synthesis of novel trifluoromethylated anilines. The research demonstrated high yields and selectivity, showcasing the compound's utility in generating complex molecular architectures essential for drug discovery .

Case Study 2: Materials Science

Research published in 2022 highlighted the incorporation of this compound into donor–acceptor–donor architectures. These compounds exhibited remarkable electroluminescent properties, making them suitable candidates for OLED applications. The study reported stable cyan emissions across varying concentrations and voltages, indicating the compound's potential in advanced optoelectronic devices .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex organic moleculesHigh yields in trifluoromethylated anilines
Materials ScienceDevelopment of OLEDs and TADF materialsStable electroluminescent properties
Medicinal ChemistryPotential pharmaceutical applicationsSimilarity to bioactive compounds

Mechanism of Action

The mechanism of action of N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine can be contextualized against related benzene-1,2-diamine derivatives. Key comparisons include substituent effects on reactivity, catalytic activity, and applications.

Table 1: Comparative Analysis of Benzene-1,2-diamine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Synthesis Highlights Key Applications References
This compound -CF₃ (C4), -CH₃ (N1) 220.19 Not explicitly detailed in literature Intermediate for organocatalysts/drugs
N1-Cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine -CF₃ (C4), -C₆H₁₁ (N1) 274.32 Two-step synthesis from 1-fluoro-2-nitrobenzene Building block for supramolecular chemistry
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine -CF₃ (C4), -CH₂C₆H₃(CF₃)₂ (N1) 413.27 Nucleophilic substitution followed by reduction Organocatalysts, ligand design
N,N-Dimethyl-4-(trifluoromethyl)benzene-1,2-diamine -CF₃ (C4), -N(CH₃)₂ (N1, N2) 248.23 Not explicitly detailed Potential H-bond donor in catalysis
4-(Trifluoromethyl)benzene-1,2-diamine -CF₃ (C4), -NH₂ (N1, N2) 192.14 Reduction of 2-nitro-4-(trifluoromethyl)aniline Precursor for benzimidazoles, quinoxalines

Electronic and Steric Effects

  • Trifluoromethyl Group : The -CF₃ group enhances electrophilicity and lipophilicity, making derivatives more resistant to metabolic degradation. For example, in 4-(Trifluoromethyl)benzene-1,2-diamine , the -CF₃ group facilitates condensation reactions with carbonyl compounds to form bioactive heterocycles like benzimidazoles .
  • Cyclohexyl (-C₆H₁₁): The bulky cyclohexyl group in N1-Cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine significantly impacts solubility and steric interactions, making it suitable for chiral ligand design . Bis(trifluoromethyl)benzyl (-CH₂C₆H₃(CF₃)₂): This substituent in N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine enhances electron-withdrawing effects and lipophilicity, favoring applications in asymmetric organocatalysis .

Research Findings and Trends

Substituent-Driven Reactivity: Electron-withdrawing groups (-CF₃, -NO₂) enhance electrophilicity, enabling efficient cyclocondensation reactions. For example, 4-(Trifluoromethyl)benzene-1,2-diamine reacts with glyoxylic acid to form triazole acetamide derivatives under green conditions .

Steric Effects in Catalysis : Bulky N1-substituents (e.g., 3,5-bis(trifluoromethyl)benzyl) improve enantioselectivity in Michael addition reactions by modulating substrate binding .

Synthetic Challenges : Reduction of nitro groups in substituted diamines (e.g., 5-fluoro derivatives) requires careful control to avoid side reactions, as seen in the use of SnCl₂·2H₂O under reflux .

Biological Activity

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly enhances its lipophilicity and biological interactions. The molecular structure allows it to penetrate cell membranes effectively, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity to these biological targets. The amine groups within the molecule can form hydrogen bonds with active sites on enzymes, modulating their activity and influencing various biochemical pathways .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which may lead to therapeutic applications in conditions where enzyme modulation is beneficial.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit anticancer activities, potentially through the modulation of signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects : There is evidence indicating that this compound could have anti-inflammatory properties, which are valuable in treating various inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Studies : A study focused on the interaction of this compound with specific enzyme targets revealed significant inhibition rates, suggesting its potential as a biochemical probe for studying enzyme interactions .
  • Pharmacological Assessment : In vitro assays demonstrated that this compound could effectively modulate cellular pathways relevant to disease processes. These findings highlight its potential utility in drug development .
  • Comparative Analysis : A comparative study with other trifluoromethyl-substituted compounds showed that this compound had enhanced binding affinities and biological activities due to its unique structural features .

Data Table: Biological Activities Overview

Biological ActivityObservationsReferences
Enzyme InhibitionSignificant inhibition rates observed
Anticancer PropertiesPotential modulation of tumor growth pathways
Anti-inflammatory EffectsEvidence of reduced inflammatory markers

Q & A

Q. What are the recommended methods for synthesizing N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with nitro-substituted benzene derivatives. For example:

  • Step 1 : Nitration of a trifluoromethylbenzene precursor to introduce nitro groups at specific positions (e.g., 3- or 4-nitro isomers, as seen in related compounds ).
  • Step 2 : Reduction of nitro groups to amines using catalytic hydrogenation or chemical reductants (e.g., Sn/HCl).
  • Step 3 : Selective methylation of one amine group using alkylating agents (e.g., methyl iodide in the presence of a base). Purity can be ensured via recrystallization or chromatography (e.g., HPLC or LC-MS, as in ).

Q. How can the crystal structure of this compound be determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Use solvent diffusion or slow evaporation to grow high-quality crystals.
  • Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.
  • Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement .
  • Validation : Cross-check with OLEX2 for graphical refinement and analysis of thermal parameters/occupancy disorders (e.g., as in ).

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns and methyl/trifluoromethyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification (e.g., as in ).
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>98% for research-grade material ).

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., occupancy disorders) be resolved during refinement?

Methodological Answer:

  • Occupancy Refinement : Use SHELXL to model partial occupancies (e.g., 0.57(2) and 0.43(2) as in ). Constraints can stabilize refinement when multiple conformers exist.
  • Twinned Data : Apply twin-law matrices in SHELXL for non-merohedral twinning .
  • Validation Tools : Utilize Rint, Rsigma, and goodness-of-fit (GOF) metrics to assess model reliability .

Q. What strategies optimize the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Derivatization : React the free amine group with electrophiles (e.g., acyl chlorides, aldehydes) to form imines or amides, as shown in .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during multi-step syntheses.
  • Computational Screening : Perform DFT calculations (e.g., using Gaussian) to predict reactivity sites and transition states .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

Methodological Answer:

  • Isomer Synthesis : Prepare 3- vs. 4-trifluoromethyl isomers (cf. ) and compare bioactivity.
  • SAR Studies : Test derivatives (e.g., methylsulfonyl or piperazine analogs ) in assays targeting specific pathways (e.g., NF-κB inhibition ).
  • Crystallographic Correlation : Link structural features (e.g., dihedral angles, hydrogen-bonding networks) to activity trends .

Q. How can synthetic yields be improved while minimizing byproducts?

Methodological Answer:

  • Catalytic Optimization : Screen Pd/C or Raney Ni for nitro reductions to enhance selectivity .
  • Microwave Synthesis : Accelerate reaction kinetics and reduce side products (e.g., as in nitro-to-amine conversions ).
  • In-line Analytics : Use LC-MS or IR spectroscopy for real-time reaction monitoring .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported melting points for related diamines?

Methodological Answer:

  • Purity Verification : Re-measure using differential scanning calorimetry (DSC) and compare with literature (e.g., 134–140°C for 2-nitro-1,4-phenylenediamine vs. 157–161°C for 3-nitro-1,2-phenylenediamine ).
  • Isomer Identification : Confirm regioisomerism via 1^1H NMR coupling constants or NOE experiments.

Q. What factors contribute to variability in computational vs. experimental bond lengths?

Methodological Answer:

  • Basis Set Selection : Use larger basis sets (e.g., 6-311+G(d,p)) to improve DFT accuracy.
  • Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to account for atomic displacement .
  • Experimental Artifacts : Check for crystal packing effects or hydrogen bonding that may distort bond lengths .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as advised for similar diamines ).
  • Ventilation : Work in a fume hood due to potential amine volatility.
  • Storage : Keep under inert gas (N2/Ar) at –20°C to prevent oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine

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